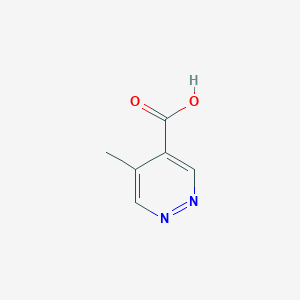
5-Methylpyridazine-4-carboxylic acid
説明
5-Methylpyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methylpyridazine-4-carboxylic acid, a compound characterized by its pyridazine ring structure, has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 174.6 g/mol. It appears as a white to off-white powder and is soluble in water due to the carboxylic acid group, which enhances its hydrophilicity.
Antimicrobial Activity
Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial and antifungal activities. The compound has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentration (MIC) values comparable to other known antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.01 | High |
| Escherichia coli | 0.02 | Moderate |
| Candida albicans | 0.03 | Moderate |
| Pseudomonas aeruginosa | 0.05 | Low |
These findings suggest that the compound may be particularly effective against Gram-positive bacteria like Staphylococcus aureus while exhibiting moderate activity against Gram-negative bacteria and fungi .
The biological activity of this compound is attributed to its ability to disrupt cellular processes in microorganisms. The carboxylic acid group plays a crucial role in enhancing its interaction with microbial membranes, leading to increased permeability and cell death.
Case Studies
Several studies have explored the efficacy of this compound in various applications:
- Study on Antibacterial Effects : A study published in MDPI highlighted that pyridazine derivatives, including this compound, were tested against multiple strains of bacteria. The results showed promising antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL for certain derivatives .
- Fungal Inhibition : Another investigation assessed the antifungal properties of the compound against Candida albicans. The study found that it effectively inhibited fungal growth at concentrations as low as 0.03 mg/mL, indicating potential use in treating fungal infections .
- Comparative Analysis : A comparative study between various pyridine derivatives demonstrated that this compound exhibited superior antimicrobial properties compared to structurally similar compounds, suggesting unique mechanisms at play.
Potential Therapeutic Applications
Given its antimicrobial properties, this compound may have several therapeutic applications:
- Pharmaceutical Development : The compound can serve as a lead structure for developing new antibiotics or antifungal agents.
- Agricultural Use : Its effectiveness against plant pathogens suggests potential applications in agricultural biopesticides.
特性
IUPAC Name |
5-methylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-7-8-3-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJUEUVYZDSDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291978 | |
| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108712-51-1 | |
| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108712-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














